molecular formula C11H11Cl2NO2 B1489146 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343441-18-8

1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1489146
CAS RN: 1343441-18-8
M. Wt: 260.11 g/mol
InChI Key: IWHAHALWHVFFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid” involves an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is substituted with a carboxylic acid group and a 2,4-dichlorophenylmethyl group.

Scientific Research Applications

Organic Synthesis Applications

Aziridine and azetidine derivatives have been extensively studied for their utility in organic synthesis. For instance, Alves et al. (2000) demonstrated that methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate serves as an efficient alkylating agent for aromatic heterocycles, leading to the production of novel aziridine esters. This finding underscores the potential of aziridine and azetidine derivatives in facilitating complex organic reactions, including the synthesis of pyrroloimidazoles from heterocycles bearing an α-carbonyl substituent (Alves et al., 2000).

Biological Activity

Research on azetidine-2-carboxylic acid, a proline analogue, and its derivatives have provided insights into proline metabolism and protein conformation studies. Verbruggen et al. (1992) prepared azetidine-2-carboxylic acid with specific activity sufficient for uptake and incorporation studies in both Arabidopsis thaliana and Escherichia coli, showcasing the utility of azetidine derivatives in biological research (Verbruggen et al., 1992).

Material Science

In material science, the incorporation of azetidine groups into polymers offers innovative approaches to developing self-curable systems. Wang et al. (2006) synthesized an azetidine-containing compound, 3-azetidinyl propanol, which was introduced into a polyurethane prepolymer. This resulted in a self-curable aqueous-based polyurethane dispersion, highlighting the potential of azetidine derivatives in creating novel materials with enhanced properties (Wang et al., 2006).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHAHALWHVFFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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